Sodium 4-aminosalicylate dihydrate, also known as Mesalazine or Aminosalicylate Sodium, is a medication with established scientific research regarding its antimycobacterial activity. This means it can inhibit the growth and reproduction of Mycobacterium tuberculosis, the bacteria that causes tuberculosis PubChem: ).
Its mechanism of action involves mimicking para-aminobenzoic acid (PABA), a crucial component for folate synthesis in bacteria. By competing with PABA for binding sites on enzymes, Sodium 4-aminosalicylate dihydrate disrupts the bacteria's ability to produce folate, a vital nutrient for growth and replication PubChem: ). This ultimately leads to the suppression of Mycobacterium tuberculosis growth and eventual cell death.
Scientific research shows that Sodium 4-aminosalicylate dihydrate is most effective when used in combination with other antitubercular drugs like Isoniazid PubChem: ). This multi-drug approach helps prevent the development of drug resistance in Mycobacterium tuberculosis strains.
Sodium 4-aminosalicylate dihydrate is a sodium salt derived from 4-aminosalicylic acid, characterized by the chemical formula and a CAS number of 6018-19-5. This compound appears as a white to gray or brown powder or crystalline solid and is known for its antitubercular properties, primarily used in the treatment of tuberculosis in conjunction with other medications such as isoniazid . The dihydrate form indicates that it contains two molecules of water for each molecule of sodium 4-aminosalicylate, which can influence its solubility and stability.
These reactions are significant for its pharmaceutical applications, particularly in drug formulation and stability testing.
Sodium 4-aminosalicylate dihydrate exhibits notable biological activity, primarily as an antitubercular agent. It acts by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction. This mechanism is similar to that of para-aminobenzoic acid (PABA), making it effective against Mycobacterium tuberculosis when used alongside other antitubercular drugs . Additionally, it has been noted for its relatively better tolerability compared to its free acid form.
Sodium 4-aminosalicylate dihydrate can be synthesized through several methods:
These methods ensure high purity and yield suitable for pharmaceutical applications.
Sodium 4-aminosalicylate dihydrate is primarily utilized in:
Research into the interactions of sodium 4-aminosalicylate dihydrate has shown that it can enhance the efficacy of other antitubercular agents like isoniazid and rifampicin when used in combination therapies . Additionally, studies have indicated potential interactions with other medications that affect renal function or those metabolized by similar pathways, necessitating careful monitoring during concurrent use.
Sodium 4-aminosalicylate dihydrate shares structural similarities with several compounds, particularly those related to salicylic acid derivatives and antitubercular agents. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
4-Aminosalicylic Acid | C7H7NO3 | Free acid form without sodium; less soluble |
Para-Aminobenzoic Acid | C7H9NO2 | Analogous structure; used as a vitamin B complex |
Isoniazid | C6H6N4O | First-line antitubercular agent; different mechanism |
Rifampicin | C43H58N4O12 | Broad-spectrum antibiotic; used against tuberculosis |
Sodium 4-aminosalicylate dihydrate is unique due to its specific role as an adjunctive treatment in tuberculosis therapy, particularly in cases where patients exhibit intolerance to first-line agents. Its sodium salt form enhances solubility and absorption compared to its free acid counterpart, making it a preferred choice in clinical settings .
Irritant